Pyrazolo[4,3-d]pyrimidines: A Privileged Scaffold in Drug Discovery and Biological Activity
Pyrazolo[4,3-d]pyrimidines: A Privileged Scaffold in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrazolo[4,3-d]pyrimidine core, a fused heterocyclic system, represents a significant "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively interact with the ATP-binding sites of numerous enzymes, leading to a broad spectrum of biological activities. This guide provides a detailed exploration of the diverse therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Foundation for Diverse Biological Activity
The pyrazolo[4,3-d]pyrimidine system is an isomer of the more extensively studied pyrazolo[3,4-d]pyrimidine scaffold. Both are considered bioisosteres of purine, the core component of adenine and guanine. This bioisosterism is the cornerstone of their biological activity, enabling them to act as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases.[1][2] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This has led to the development of derivatives with a wide range of therapeutic applications, most notably in oncology.
Anticancer Activity: A Multi-pronged Approach
Pyrazolo[4,3-d]pyrimidine derivatives exhibit potent anticancer activity through several distinct mechanisms of action. This multi-faceted approach makes them a particularly promising class of compounds for cancer therapy.
Mechanism 1: Kinase Inhibition
Protein kinases are crucial regulators of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][3] Pyrazolo[4,3-d]pyrimidines have been successfully developed as potent inhibitors of several key kinase families.
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2] Numerous substituted pyrazolo[4,3-d]pyrimidines have been identified as novel and potent inhibitors of CDK1/cyclin B, CDK2, CDK5, and CDK9.[4][5][6] For instance, 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have demonstrated excellent CDK inhibition at the enzymatic and cellular levels, inducing apoptosis in lymphoma cell lines.[6] The binding mode of these inhibitors is typically competitive with ATP, as confirmed by co-crystallization studies with CDK2/cyclin A2.[5][6]
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including VEGFR and FLT3, plays a critical role in angiogenesis and cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold, a close analogue, has yielded multikinase inhibitors that potently inhibit both FLT3 and VEGFR2.[7][8][9] Structure-activity relationship (SAR) studies have guided the optimization of these compounds, leading to derivatives with high potency against acute myeloid leukemia (AML) cells driven by FLT3 mutations.[7][8]
The general mechanism of kinase inhibition by these compounds involves their entry into the ATP-binding pocket of the kinase, where they form key hydrogen bonds with the hinge region, mimicking the interaction of adenine.[1][10]
Signaling Pathway: Kinase Inhibition by Pyrazolo[4,3-d]pyrimidines
Caption: Generalized signaling pathway showing inhibition of RTKs and CDKs by pyrazolo[4,3-d]pyrimidine derivatives, leading to reduced cell proliferation.
Mechanism 2: Microtubule Targeting
Certain pyrazolo[4,3-d]pyrimidine derivatives function as microtubule targeting agents (MTAs).[11] These compounds disrupt microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis. Specifically, novel N1-methyl pyrazolo[4,3-d]pyrimidines have been shown to inhibit tubulin polymerization and competitively inhibit the binding of colchicine to tubulin.[11] One such compound exhibited excellent potency with sub-nanomolar GI50 values against a majority of tumor cell lines in the NCI-60 panel and demonstrated significant advantages over paclitaxel in a mouse xenograft model of breast cancer.[11]
Mechanism 3: Induction of Reactive Oxygen Species (ROS)
Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to exert their anticancer effects by inducing the generation of reactive oxygen species (ROS) in cancer cells.[12] Treatment of human breast adenocarcinoma (MCF-7) cells with these compounds led to a significant increase in superoxide dismutase activity and hydrogen peroxide levels, while decreasing the levels of catalase, glutathione peroxidase, and reduced glutathione.[12] This oxidative stress can damage cellular components and trigger apoptosis.
Phosphodiesterase (PDE) Inhibition
Cyclic nucleotide phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cAMP and cGMP, thereby regulating a vast number of cellular processes.[13] Inhibition of PDEs leads to an increase in intracellular levels of these cyclic nucleotides. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent inhibitors of cGMP-specific PDEs, particularly PDE1 and PDE5.[14][15] This activity is the basis for their potential application in treating cardiovascular disorders like hypertension and angina pectoris, as well as conditions like erectile dysfunction.[14][16] The development of selective PDE1 inhibitors is also being explored for neurological conditions such as stroke and dementia.[14]
Adenosine Receptor Antagonism
A series of 1,3-dialkylpyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and found to have a notable affinity for the adenosine A1 receptor, acting as antagonists.[17] Structure-activity relationship studies revealed that the potency of these compounds parallels that of the well-established 1,3-dialkyl-8-phenylxanthine series of adenosine antagonists, suggesting a similar binding mode to the receptor.[17]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the pyrazolo[4,3-d]pyrimidine scaffold has provided key insights into the structural requirements for various biological activities:
-
For Kinase Inhibition:
-
Substitutions at the N1 position of the pyrazole ring are generally not beneficial for activity against kinases like FLT3 and VEGFR2.[8]
-
The nature of the substituent at the 7-position is critical, with moieties like [4-(2-pyridyl)benzyl]amino proving effective for CDK inhibition.[5]
-
Modifications at the 3 and 5 positions can significantly modulate the potency and selectivity of CDK inhibitors.[5][6]
-
-
For Anticancer Activity:
-
The presence of chlorine atoms in the structure of 4-((4-(substituted amides)phenyl)amino)pyrazolo[4,3-d]pyrimidine analogues is considered crucial for their antitumor activity.[18]
-
For microtubule targeting agents, a 5-methyl moiety has been shown to significantly improve biological activity compared to the 5-desmethyl analogues.[11]
-
-
For Adenosine Receptor Antagonism:
-
The potency of 5-phenyl substituted pyrazolo[4,3-d]pyrimidin-7-ones is highly correlated with the electronic properties of the substituents on the phenyl ring.[17]
-
Experimental Protocols for Biological Evaluation
The following section details standardized, self-validating protocols for assessing the key biological activities of pyrazolo[4,3-d]pyrimidine derivatives.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, A549) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[21]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the pyrazolo[4,3-d]pyrimidine derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include appropriate controls:
-
Negative Control (Untreated): Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Cisplatin).[12]
-
Blank Control: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value.
Workflow: MTT Cell Viability Assay
Caption: Step-by-step workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. The ADP-Glo™ Kinase Assay is a common luminescent method.[2]
Principle: The assay is performed in two steps. First, the kinase reaction is performed where the kinase transfers phosphate from ATP to a substrate, producing ADP. Second, the remaining ATP is depleted, and the newly formed ADP is converted back to ATP. This newly synthesized ATP is then used to generate a luminescent signal with a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine inhibitor in the appropriate kinase buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
Test compound or vehicle control (DMSO).
-
Recombinant CDK2/Cyclin A enzyme.
-
Substrate (e.g., a specific peptide substrate for CDK2).
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to its Km value for the kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
First Detection Step (ATP Depletion): Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Second Detection Step (ADP to ATP Conversion & Luminescence): Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture to produce light. Incubate for 30-60 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely correlated with kinase inhibition. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting percent inhibition versus compound concentration.[22]
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method for measuring the activity of cGMP-hydrolyzing PDEs (like PDE1 or PDE5) and the inhibitory effect of test compounds. A common method is a two-step radioactive assay.[23][24]
Principle: In the first step, the PDE enzyme hydrolyzes radiolabeled [3H]-cGMP to [3H]-5'-GMP. In the second step, snake venom nucleotidase is added, which converts the [3H]-5'-GMP to the nucleoside [3H]-guanosine. The negatively charged, unhydrolyzed [3H]-cGMP is then separated from the neutral [3H]-guanosine using an anion-exchange resin. The radioactivity of the eluate (containing [3H]-guanosine) is proportional to the PDE activity.[23]
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine inhibitor in the assay buffer.
-
Reaction Mixture: In microcentrifuge tubes, prepare the reaction mixture containing:
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2).
-
[3H]-cGMP (as substrate).
-
Test compound or vehicle control (DMSO).
-
-
Initiate Reaction: Add the purified PDE enzyme (e.g., recombinant human PDE5) to each tube to start the reaction.
-
Incubation: Incubate the reaction tubes at 30°C for 10-20 minutes. The time should be optimized to ensure the reaction is in the linear range (less than 20% substrate hydrolysis).
-
Terminate Reaction: Stop the reaction by placing the tubes in a boiling water bath for 1 minute.
-
Nucleotidase Digestion: Cool the tubes and add snake venom (from Ophiophagus hannah) to each tube. Incubate for 10 minutes at 30°C to convert the [3H]-5'-GMP to [3H]-guanosine.[24]
-
Separation: Prepare an anion-exchange resin (e.g., Dowex) slurry. Add the slurry to each tube to bind the unreacted [3H]-cGMP. Centrifuge the tubes to pellet the resin.
-
Scintillation Counting: Transfer an aliquot of the supernatant (containing the [3H]-guanosine) to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of cGMP hydrolyzed based on the measured radioactivity. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Quantitative Data Summary
The following table summarizes the reported in vitro activity for selected pyrazolo[4,3-d]pyrimidine and related pyrazolo[3,4-d]pyrimidine derivatives.
| Compound Class | Target/Cell Line | Activity | Value | Reference |
| N1-methyl pyrazolo[4,3-d]pyrimidine (Compound 9) | Various NCI-60 Cell Lines | GI50 | ≤10 nM | [11] |
| Pyrazolo[3,4-d]pyrimidine (Compound 5e) | Human Hepatoma (7402) | IC50 | 4.55 µM | [18] |
| Pyrazolo[3,4-d]pyrimidine (Compound 10e) | Breast Cancer (MCF-7) | IC50 | 11 µM | [25][26] |
| Pyrazolo[3,4-d]pyrimidine (Compound 33) | FLT3 Kinase | IC50 | Potent (not specified) | [7][9] |
| Pyrazolo[3,4-d]pyrimidine (Compound 33) | VEGFR2 Kinase | IC50 | Potent (not specified) | [7][9] |
| Polycyclic Pyrazolo[3,4-d]pyrimidine (Compound 4c) | PDE1 | IC50 | 60 nM | [15] |
| Polycyclic Pyrazolo[3,4-d]pyrimidine (Compound 4c) | PDE5 | IC50 | 75 nM | [15] |
| Pyrazolo[3,4-d]pyrimidine (Compound 14) | CDK2/cyclin A2 | IC50 | 0.057 µM | [2] |
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold and its isomers have unequivocally demonstrated their value as a source of potent and selective modulators of key biological targets. Their success as kinase inhibitors, particularly against CDKs and RTKs, has established them as a cornerstone in the development of modern anticancer therapeutics. Furthermore, their activity as PDE inhibitors and adenosine receptor antagonists highlights the broad therapeutic potential of this chemical class.
Future research will likely focus on several key areas. The synthesis of novel derivatives will continue, with an emphasis on improving selectivity to minimize off-target effects and enhance safety profiles. The exploration of this scaffold for new biological targets remains a fertile ground for discovery. Finally, advanced drug delivery strategies, such as the use of polymer-drug dispersions to improve solubility and bioavailability, will be crucial for translating the potent in vitro activity of these compounds into effective clinical candidates.[27] The continued investigation of pyrazolo[4,3-d]pyrimidines promises to yield new and improved therapies for a range of human diseases.
References
-
Makar, S., et al. (n.d.). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]
-
Hamilton, H. W., et al. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 91-96. Available at: [Link]
-
Rashid, M. H., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 157, 132-145. Available at: [Link]
-
El-Sayed, N. A., et al. (2025). Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives as potential anticancer agents. Molecular and Cellular Biochemistry. Available at: [Link]
-
El-Sayed, W. A., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(9), 3989-3996. Available at: [Link]
-
Krystof, V., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(10), 5035-5049. Available at: [Link]
-
Krystof, V., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. Available at: [Link]
-
Unciti-Broceta, A., et al. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Beavo, J. A., et al. (n.d.). Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. Available at: [Link]
-
Maurice, D. H., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Journal of Visualized Experiments, (158). Available at: [Link]
-
Li, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]
-
Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. Available at: [Link]
- Pfizer Inc. (n.d.). Pyrazolo[4,3-d]pyrimidine derivatives and pharmaceutical compositions containing them. Google Patents.
-
Hayallah, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. Available at: [Link]
-
Corbin, J. D., et al. (1998). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 41(1), 49-57. Available at: [Link]
-
Wang, Y., et al. (2023). Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Yuan, L., et al. (2013). Synthesis and Biological Evaluation of pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry, 67, 152-157. Available at: [Link]
-
Li, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry, 56(4), 1641-1655. Available at: [Link]
-
Li, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
-
Moro, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 486-491. Available at: [Link]
-
Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. Available at: [Link]
-
Gomaa, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][11][28]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Scientific Reports, 12(1), 19894. Available at: [Link]
-
Harras, M. F., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2569-2586. Available at: [Link]
-
Sharma, P., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. Available at: [Link]
-
Hayallah, A. M., et al. (2025). A Comprehensive Review of Pyrazolo[3,4-d] pyrimidine Scaffold Biological Activities. ResearchGate. Available at: [Link]
-
Ahmed, K. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. Available at: [Link]
-
Kumar, A., et al. (2020). Novel Pyrazolo[4,3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Medicinal Chemistry, 16(7), 995-1004. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 404. Available at: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. EP0911333B1 - Pyrazolo[4,3-d]pyrimidine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
